molecular formula C6H8N2OS B1282491 2-Amino-5-methylthiophene-3-carboxamide CAS No. 51486-03-4

2-Amino-5-methylthiophene-3-carboxamide

Cat. No.: B1282491
CAS No.: 51486-03-4
M. Wt: 156.21 g/mol
InChI Key: DVGHAYAFIHAXOR-UHFFFAOYSA-N
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Description

2-Amino-5-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Potential

  • Radiosensitizers and Bioreductively Activated Cytotoxins : A study explored the potential of nitrothiophene-5-carboxamides, structurally related to 2-amino-5-methylthiophene-3-carboxamide, as radiosensitizers and bioreductively activated cytotoxins. These compounds showed promise in vitro and in vivo for radiosensitization of hypoxic mammalian cells and tumors in mice, albeit with limitations due to systemic toxicity (Threadgill et al., 1991).

  • Azomethine Derivatives for Cytostatic Effect : Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a compound similar to this compound, were studied for their cytostatic, antitubercular, and anti-inflammatory activities. The research emphasized the importance of structure-activity relationship for medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).

  • Anticonvulsant Activity and In Silico Studies : Schiff bases of 2-aminothiophenes were synthesized and their anticonvulsant activities evaluated. The study, which included in silico properties, found these compounds to have potential as anticonvulsant agents (Kunda et al., 2013).

Chemical Synthesis and Analysis

  • Novel Synthesis Methods : Research has been conducted on novel methods for generating selective ligands for the 5-HT3 receptor, starting from derivatives of 2-aminothiophene-3-carboxamide. This illustrates the compound's utility in synthesizing biologically active molecules (Ameen, 2006).

  • Dyeing Polyester Fibers : Studies have demonstrated the use of certain derivatives of 2-aminothiophene-3-carboxamide in synthesizing dyes for polyester fibers. These dyes also exhibited antioxidant, antitumor, and antimicrobial activities, suggesting their potential in various life applications (Khalifa et al., 2015).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it can be harmful if swallowed and may cause an allergic skin reaction.

Properties

IUPAC Name

2-amino-5-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-3-2-4(5(7)9)6(8)10-3/h2H,8H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGHAYAFIHAXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545299
Record name 2-Amino-5-methylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51486-03-4
Record name 2-Amino-5-methylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-methylthiophene-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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